REACTION_CXSMILES
|
[Na].[CH:2]1[C:7]([CH:8]=O)=[CH:6][C:5]2[O:10][CH2:11][O:12][C:4]=2[CH:3]=1.[C:13]([O:22]CC)(=[O:21])[CH2:14][CH2:15][C:16]([O:18]CC)=[O:17]>C(O)C>[CH2:11]1[O:12][C:4]2[CH:3]=[CH:2][C:7]([CH:8]=[C:15]([CH2:14][C:13]([OH:22])=[O:21])[C:16]([OH:18])=[O:17])=[CH:6][C:5]=2[O:10]1 |^1:0|
|
Name
|
metal
|
Quantity
|
19.14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
110.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The water layer was stirred in ice
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 700 ml of water
|
Type
|
WASH
|
Details
|
washed with 300 ml of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The diethyl ether layer was washed once with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The obtained oily residue was dissolved by 181.4 g in 350 ml of ethanol
|
Type
|
ADDITION
|
Details
|
400 ml of 5N sodium hydroxide was added
|
Type
|
STIRRING
|
Details
|
to stir overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed with 200 ml of diethyl ether
|
Type
|
STIRRING
|
Details
|
The water layer was stirred in ice
|
Type
|
EXTRACTION
|
Details
|
extracted with 400 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
To the obtained residue, 300 ml of diethyl ether was added
|
Type
|
CUSTOM
|
Details
|
the captioned compound was obtained
|
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(C=C(C(=O)O)CC(=O)O)C=CC2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |